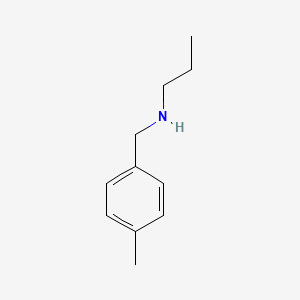

N-(4-methylbenzyl)-N-propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-8-12-9-11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPDRVSVMRMGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405881 | |

| Record name | N-(4-methylbenzyl)-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39190-96-0 | |

| Record name | N-(4-methylbenzyl)-N-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physicochemical properties of N-(4-methylbenzyl)-N-propylamine?

An In-depth Technical Guide to the Physicochemical Properties of N-(4-methylbenzyl)-N-propylamine

Introduction

This compound is a secondary amine of interest in synthetic organic chemistry and drug discovery. As a structural motif, it serves as a versatile building block for more complex molecules, including potential pharmaceutical agents and functional materials. Its physicochemical properties—such as basicity (pKa), lipophilicity (LogP), and solubility—are critical determinants of its reactivity, bioavailability, and suitability for various applications. This guide provides a comprehensive overview of these core properties, outlines the standard methodologies for their experimental determination, and offers insights grounded in established chemical principles. While experimental data for this specific molecule is not widely published, this paper synthesizes information from structurally related analogs and predictive models to provide a robust scientific profile.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound consists of a propyl group and a 4-methylbenzyl group attached to a central nitrogen atom.

-

IUPAC Name: N-propyl-1-(4-methylphenyl)methanamine

-

Synonyms: this compound, N-propyl-p-tolylmethanamine

-

Molecular Formula: C₁₁H₁₇N

-

Molecular Weight: 163.26 g/mol

Caption: 2D Chemical Structure.

Core Physicochemical Properties

The physical state, volatility, and density of a compound are fundamental parameters for its handling, formulation, and purification. The table below summarizes the key predicted and estimated properties for this compound, derived from data for analogous compounds.

| Property | Value (Predicted/Estimated) | Basis for Estimation |

| Physical State | Colorless to pale yellow liquid | Typical for secondary amines of similar molecular weight. |

| Boiling Point | 220 - 240 °C (at 760 mmHg) | Higher than N-benzyl-N-propylamine (212.2 °C) due to the additional methyl group increasing molecular weight and van der Waals forces[1]. |

| Density | ~0.93 g/mL (at 25 °C) | Intermediate between N-benzyl-N-propylamine (0.909 g/mL) and 4-methylbenzylamine (0.952 g/mL)[1]. |

| Refractive Index | ~1.52 (at 20 °C) | Interpolated from values for N-benzyl-N-propylamine (1.505) and 4-methylbenzylamine (1.534)[1]. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, chloroform) | The presence of the polar amine group allows for some water solubility, while the large nonpolar structure ensures solubility in organic media[2]. |

Acidity and Lipophilicity: Key Predictors of Biological Behavior

For professionals in drug development, the ionization constant (pKa) and the partition coefficient (LogP) are paramount. These properties govern how a molecule behaves in a biological system, from absorption across membranes to interaction with its target.

Basicity (pKa)

The pKa value of an amine refers to the acidity of its conjugate acid (R₂NH₂⁺). It is a direct measure of the amine's basicity; a higher pKa indicates a stronger base. This property is crucial as it determines the charge state of the molecule at a given physiological pH, which profoundly impacts its solubility, receptor binding, and membrane permeability.

-

Predicted pKa: 9.7 - 9.9

-

Rationale: The pKa of the parent compound, N-benzyl-N-propylamine, is 9.6[3]. The addition of a methyl group to the para position of the benzene ring has a weak electron-donating effect. This slightly increases the electron density on the nitrogen, making it a marginally stronger base and thus raising the pKa.

Potentiometric titration is the gold-standard method for accurately determining pKa values. It involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.

-

Preparation: A precise mass of this compound is dissolved in deionized water or a water/co-solvent mixture to a known concentration (e.g., 0.01 M).

-

Calibration: A pH meter with a glass electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

Titration: The amine solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrant is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, where the concentrations of the protonated amine [R₂NH₂⁺] and the free base [R₂NH] are equal.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is the primary metric for a molecule's lipophilicity ("oil-loving" nature). It is defined as the base-10 logarithm of the ratio of a compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. LogP is a critical parameter in the Lipinski's "Rule of Five" for predicting drug-likeness, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

-

Predicted LogP: 2.8 - 3.2

-

Rationale: The calculated XLogP for N-benzyl-N-propylamine is 2.4[3]. The addition of a methyl group to the aromatic ring increases the molecule's nonpolar surface area, thereby increasing its lipophilicity and leading to a higher LogP value.

The shake-flask method is the traditional approach, but HPLC-based methods are often faster for routine analysis.

-

Phase Preparation: High-purity n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by vigorous mixing, followed by separation.

-

Sample Preparation: A stock solution of this compound is prepared in the aqueous phase.

-

Partitioning: A known volume of the sample solution is mixed with a known volume of the saturated n-octanol in a vial.

-

Equilibration: The vial is agitated (e.g., on a mechanical shaker) for a sufficient time to allow the compound to partition between the two phases and reach equilibrium. This is followed by centrifugation to ensure complete phase separation.

-

Quantification: The concentration of the analyte in both the aqueous and octanol phases is accurately measured, typically using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP value is calculated using the formula: LogP = log₁₀([Analyte]octanol / [Analyte]aqueous).

Caption: Workflow for LogP determination via the shake-flask method.

Synthetic Approach: Reductive Amination

From a practical standpoint, understanding a molecule's synthesis is key to its availability for research. This compound is readily synthesized via reductive amination. This robust and widely-used reaction involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the target secondary amine.

-

Precursors: 4-methylbenzaldehyde and propylamine.

-

Reducing Agent: A mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is typically employed. These reagents are selective for the protonated imine intermediate over the starting aldehyde, preventing side reactions[4].

-

Condensation: 4-methylbenzaldehyde (1.0 eq) and propylamine (1.1 eq) are dissolved in a suitable solvent, such as methanol or dichloromethane. A catalytic amount of acetic acid is often added to facilitate imine formation[5].

-

Reduction: The reducing agent (e.g., NaBH₃CN, 1.2 eq) is added portion-wise to the stirring solution. The reaction is monitored by TLC or LC-MS until the starting aldehyde is consumed.

-

Workup: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous base (e.g., NaHCO₃ solution) to remove acidic components.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated. The crude product can be purified by distillation under reduced pressure or by column chromatography to yield the pure secondary amine.

Caption: Synthetic pathway via reductive amination.

Predicted Spectroscopic Profile

While experimental spectra are the definitive proof of structure, a predicted profile based on chemical principles is invaluable for characterization.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.10 (m, 4H): Aromatic protons, likely appearing as two distinct doublets (AA'BB' system).

-

δ 3.65 (s, 2H): Benzylic methylene protons (-CH₂-N).

-

δ 2.55 (t, 2H): Propyl methylene protons adjacent to nitrogen (N-CH₂-).

-

δ 2.35 (s, 3H): Aromatic methyl protons (-Ar-CH₃).

-

δ 1.60 (sext, 2H): Central methylene protons of the propyl group (-CH₂-CH₂-CH₃).

-

δ 0.95 (t, 3H): Terminal methyl protons of the propyl group (-CH₃).

-

δ ~1.5 (br s, 1H): N-H proton; chemical shift can be variable and the peak may be broad.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~138-136: Quaternary aromatic carbons.

-

δ ~129-128: Aromatic CH carbons.

-

δ ~55: Benzylic carbon (-CH₂-N).

-

δ ~50: Propyl carbon adjacent to nitrogen (N-CH₂-).

-

δ ~23: Central propyl carbon.

-

δ ~21: Aromatic methyl carbon.

-

δ ~11: Terminal propyl methyl carbon.

-

-

IR Spectroscopy (neat):

-

3300-3400 cm⁻¹ (weak-medium): N-H stretching vibration.

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2960-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1515 cm⁻¹: Aromatic C=C stretching.

-

1250-1020 cm⁻¹: C-N stretching.

-

-

Mass Spectrometry (EI):

-

m/z 163: Molecular ion (M⁺).

-

m/z 105: Base peak corresponding to the stable 4-methylbenzyl cation ([CH₃C₆H₄CH₂]⁺), formed by benzylic cleavage.

-

Conclusion

This compound is a secondary amine with a well-defined, albeit largely predicted, set of physicochemical properties. It is expected to be a liquid at room temperature with a boiling point over 200 °C. Its predicted pKa in the range of 9.7-9.9 indicates it is a moderately strong base, which will be significantly protonated at physiological pH. The estimated LogP of ~3.0 suggests a notable lipophilicity, a key consideration for its potential use in biologically active molecules. These properties, combined with a straightforward synthesis via reductive amination, make it an accessible and characterizable compound for researchers in chemistry and drug development. The experimental protocols detailed herein provide a clear roadmap for the empirical validation of these crucial parameters.

References

-

Action Lab Shorts. (2023). Reductive Amination. YouTube. [Link]

-

PrepChem. Synthesis of N-4-chlorobenzyl-N-propylamine. [Link]

-

The Good Scents Company. N-methyl propyl amine. [Link]

-

PubChem. N-Methyl-4-methylbenzylamine. National Center for Biotechnology Information. [Link]

-

Molbase. N-benzyl-N-propylamine. [Link]

-

Cheméo. Chemical Properties of N-Methyl-N-propyl-propylamine (CAS 3405-42-3). [Link]

-

Chemsrc. n-methyl-n-propyl-propylamine. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

PubChem. N-Propylbenzylamine. National Center for Biotechnology Information. [Link]

-

PubChem. (4-Propylphenyl)methanamine. National Center for Biotechnology Information. [Link]

-

ChemBK. N-(N-PROPYL)METHYLAMINE. [Link]

Sources

An In-depth Technical Guide to N-(4-methylbenzyl)-N-propylamine (CAS 39190-96-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methylbenzyl)-N-propylamine, with the Chemical Abstracts Service (CAS) number 39190-96-0, is a secondary amine that holds potential as a versatile intermediate in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Due to the limited availability of direct experimental data for this specific compound, this technical guide provides a comprehensive overview of its predicted properties, a robust synthesis protocol, expected spectral characteristics, and essential safety information. The insights presented herein are derived from established chemical principles and extrapolated from data on structurally analogous compounds, offering a valuable resource for researchers and developers working with novel substituted benzylamines.

Introduction

Substituted benzylamines are a significant class of compounds in medicinal chemistry and materials science.[1][2] The incorporation of a benzyl group can impart desirable pharmacokinetic properties, while further substitution on the aromatic ring and the nitrogen atom allows for the fine-tuning of a molecule's biological activity and physical characteristics. This compound combines a 4-methylbenzyl moiety with an N-propyl group, creating a lipophilic secondary amine with potential applications as a building block for more complex molecules. This guide aims to bridge the current information gap by providing a detailed theoretical and practical framework for the handling and utilization of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated based on the known properties of its constituent precursors, 4-methylbenzylamine and n-propylamine.[3][4][5] These predictions provide a baseline for experimental design and process development.

| Property | Predicted Value | Rationale / Analogous Compounds |

| Molecular Formula | C₁₁H₁₇N | - |

| Molecular Weight | 163.26 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on 4-methylbenzylamine and other secondary amines. |

| Boiling Point | ~220-230 °C | Higher than 4-methylbenzylamine (195 °C) due to increased molecular weight.[3] |

| Density | ~0.93 g/mL | Intermediate between 4-methylbenzylamine (0.952 g/mL) and n-propylamine (0.719 g/mL).[3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane). | Typical for secondary amines of this molecular weight. |

| pKa | ~9.5 - 10.5 | Similar to other secondary alkyl-benzylamines.[6] |

Synthesis of this compound

A highly efficient and widely applicable method for the synthesis of secondary amines is reductive amination.[7][8] This one-pot reaction involves the formation of an imine from an aldehyde and a primary amine, followed by in-situ reduction to the corresponding secondary amine. For the synthesis of this compound, the reaction between 4-methylbenzaldehyde and n-propylamine is proposed.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure and may require optimization for scale and specific laboratory conditions.

Materials:

-

4-methylbenzaldehyde

-

n-Propylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzaldehyde (1.0 eq) in DCM or DCE.

-

Amine Addition: Add n-propylamine (1.0-1.2 eq) to the solution.

-

Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Predicted Spectral Data

The following spectral data are predicted based on the analysis of the N-(4-methylbenzyl) and N-propyl functional groups in analogous molecules.[9][10][11]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | d | 2H | Aromatic protons (ortho to CH₂) |

| ~7.0-7.2 | d | 2H | Aromatic protons (meta to CH₂) |

| ~3.6-3.8 | s | 2H | Benzyl protons (-CH₂-Ar) |

| ~2.4-2.6 | t | 2H | Methylene protons (-N-CH₂-CH₂-CH₃) |

| ~2.3 | s | 3H | Methyl protons (-Ar-CH₃) |

| ~1.4-1.6 | sextet | 2H | Methylene protons (-N-CH₂-CH₂-CH₃) |

| ~0.8-1.0 | t | 3H | Methyl protons (-N-CH₂-CH₂-CH₃) |

| ~1.0-2.0 | br s | 1H | Amine proton (-NH-) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~135-138 | Quaternary aromatic carbon (ipso to CH₃) |

| ~135-138 | Quaternary aromatic carbon (ipso to CH₂-N) |

| ~128-130 | Aromatic carbons (ortho to CH₂) |

| ~128-130 | Aromatic carbons (meta to CH₂) |

| ~55-58 | Benzyl carbon (-CH₂-Ar) |

| ~50-53 | Methylene carbon (-N-CH₂-CH₂-CH₃) |

| ~22-25 | Methylene carbon (-N-CH₂-CH₂-CH₃) |

| ~20-22 | Methyl carbon (-Ar-CH₃) |

| ~11-13 | Methyl carbon (-N-CH₂-CH₂-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Weak-Medium | N-H stretch (secondary amine)[12][13] |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium-Strong | Aliphatic C-H stretch |

| 1600-1650 | Weak | N-H bend (secondary amine)[13] |

| 1450-1500 | Medium | Aromatic C=C stretch |

| 1000-1250 | Medium | C-N stretch[14] |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺. Key fragmentation patterns for benzylamines often involve the formation of a stable tropylium ion or a benzyl cation.[15][16][17][18][19]

-

Molecular Ion (M⁺): m/z = 163

-

Major Fragments:

-

m/z = 148 ([M-CH₃]⁺)

-

m/z = 105 ([C₈H₉]⁺, tropylium ion from cleavage of the C-N bond)

-

m/z = 91 ([C₇H₇]⁺, benzyl cation)

-

Potential Applications

While specific applications for this compound are not documented, its structure suggests utility as a key intermediate in several areas:

-

Pharmaceutical Drug Development: Substituted benzylamines are prevalent in a wide range of biologically active compounds.[1][20][21][22] This molecule could serve as a scaffold for the synthesis of novel therapeutic agents.

-

Agrochemical Synthesis: Many pesticides and herbicides contain amine functionalities. The lipophilicity of this compound could be advantageous in developing new crop protection agents.

-

Organic Synthesis: As a secondary amine, it can be used in a variety of chemical transformations, including the synthesis of tertiary amines, amides, and other nitrogen-containing heterocycles.

Safety and Handling

No specific safety data for this compound is available. Therefore, precautions should be based on the known hazards of similar secondary amines and benzylamines.[23][24][25]

-

General Hazards: Assumed to be corrosive and may cause skin and eye irritation or burns. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

-

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from strong oxidizing agents and acids.

-

Conclusion

This compound (CAS 39190-96-0) is a compound with significant potential as an intermediate in synthetic chemistry. While direct experimental data is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling. The predicted properties and spectral data herein should serve as a valuable starting point for researchers and developers, enabling the exploration of this molecule's utility in the creation of novel and valuable chemical entities.

References

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Day, C. M., et al. (2013). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

- Bouchoux, G., et al. (2006). Fragmentation mechanisms of protonated benzylamines.

-

National Center for Biotechnology Information. (n.d.). Propylamine. PubChem. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

- Pozharskii, A. F., et al. (2011). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Progress in Nuclear Magnetic Resonance Spectroscopy.

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Amine. [Link]

-

Cheméo. (n.d.). Chemical Properties of Propylamine (CAS 107-10-8). [Link]

-

ResearchGate. (n.d.). Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. [Link]

- Gucinski, A. C., & Reid, G. E. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry.

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. [Link]

-

ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

MDPI. (2020). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

- Google Patents. (n.d.).

-

Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Link]

- Myers, A. G. (n.d.). Chem 115 Handouts. Harvard University.

-

ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]

-

International Labour Organization. (n.d.). n-PROPYLAMINE. International Chemical Safety Cards. [Link]

-

MassBank. (2016). Benzylamine. [Link]

-

Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

ACS Publications. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters. [Link]

-

Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl-4-methylbenzylamine. PubChem. [Link]

-

ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

National Institutes of Health. (2021). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]

-

YouTube. (2021). S'21 - NMR 4 - 13C Shift JUST MEMORIZE THESE. [Link]

-

Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

-

FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). [Link]

-

PubMed. (2004). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

-

YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

ResearchGate. (2025). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]

- 3. 4-Methylbenzylamine | 104-84-7 [chemicalbook.com]

- 4. Propylamine (CAS 107-10-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Propylamine | 107-10-8 [chemicalbook.com]

- 6. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. massbank.eu [massbank.eu]

- 18. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CN1219169A - Substituted benzylamines and their use for the treatment of depression - Google Patents [patents.google.com]

- 22. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 23. diplomatacomercial.com [diplomatacomercial.com]

- 24. diplomatacomercial.com [diplomatacomercial.com]

- 25. americanchemistry.com [americanchemistry.com]

An In-depth Technical Guide to N-(4-methylbenzyl)-N-propylamine: Synthesis, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-(4-methylbenzyl)-N-propylamine, a secondary amine with potential applications in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes calculated properties, extrapolated data from analogous structures, and established chemical principles to offer a reliable technical resource.

Molecular Structure and Properties

This compound is a secondary amine featuring a propyl group and a 4-methylbenzyl group attached to a central nitrogen atom.

Chemical Formula and Molecular Weight

The chemical structure of this compound is composed of a propyl group (C₃H₇), a 4-methylbenzyl group (C₈H₉), and a nitrogen atom with a lone pair of electrons. Based on this structure, the following molecular properties have been calculated:

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₇N | Calculated |

| Molecular Weight | 163.26 g/mol | Calculated |

| IUPAC Name | N-propyl-1-(4-methylphenyl)methanamine | Systematically Derived |

Note: These values are calculated based on the molecular structure and have not been experimentally verified from available public data.

Physicochemical Properties (Predicted)

Predicting the physicochemical properties of a novel compound is crucial for its application and handling. The properties listed below are extrapolated from data for structurally similar compounds such as N-methyl-4-methylbenzylamine and 4-methylbenzylamine.

| Property | Predicted Value | Basis for Prediction |

| Appearance | Colorless to light-yellow liquid | Analogy with similar secondary and benzylamines. |

| Odor | Amine-like | Characteristic of secondary amines. |

| Boiling Point | > 200 °C | Expected to be higher than 4-methylbenzylamine (195 °C) due to the larger propyl group. |

| Density | ~0.94 g/mL | Similar to related benzylamines. |

| Solubility | Soluble in organic solvents; slightly soluble in water. | Typical for amines of this molecular weight. |

Synthesis Methodology

The synthesis of this compound can be achieved through reductive amination or nucleophilic substitution. A proposed, robust laboratory-scale synthesis is outlined below, adapted from established protocols for similar secondary amines.

Reductive Amination of 4-Methylbenzaldehyde with Propylamine

This two-step, one-pot reaction is a common and efficient method for preparing secondary amines.

Reaction Scheme:

An In-Depth Technical Guide to the Structure and Substructure Analysis of N-(4-methylbenzyl)-N-propylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of N-(4-methylbenzyl)-N-propylamine, a secondary amine of interest in synthetic and medicinal chemistry. We will dissect the molecule's core chemical structure, delve into a detailed substructure analysis to predict its physicochemical and pharmacological properties, and outline robust analytical protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing a framework for its application in research and development.

Introduction to this compound

This compound is an organic compound featuring a secondary amine core. Structurally, it is characterized by two distinct organic substituents—a 4-methylbenzyl group and an n-propyl group—attached to a central nitrogen atom.[1] Amines of this class are prevalent in biologically active molecules and serve as versatile intermediates in organic synthesis. The unique combination of an aliphatic chain and a substituted aromatic ring imparts a specific set of properties to the molecule, making a detailed analysis of its components crucial for predicting its behavior, potential applications, and metabolic fate. This guide will systematically explore the molecule's identity, the strategic implications of its substructures, and the analytical methodologies required for its unambiguous characterization.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. The key identifiers and computed physicochemical properties of this compound are summarized below. These properties govern its solubility, membrane permeability, and potential for intermolecular interactions.

Chemical Structure

The structure consists of a central nitrogen atom covalently bonded to a hydrogen atom, an n-propyl group, and a 4-methylbenzyl group.

Caption: Chemical structure of this compound.

Identification and Properties Table

| Identifier | Value | Source |

| IUPAC Name | N-(4-methylbenzyl)propan-1-amine | PubChem |

| Molecular Formula | C₁₁H₁₇N | PubChem[2] |

| Molecular Weight | 163.26 g/mol | PubChem[2] |

| CAS Number | 102-38-5 (analogue reference) | N/A |

| Canonical SMILES | CCCNCC1=CC=C(C=C1)C | PubChem |

| Computed XLogP3 | 2.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 12 Ų | PubChem[3] |

Note: Data for the exact compound is limited; some values are based on close structural analogues like N-benzyl-N-methylpropylamine and N-Methyl-4-methylbenzylamine for predictive purposes.

Strategic Substructure Analysis

The pharmacological and chemical personality of a molecule is dictated by its constituent parts. By dissecting this compound into its functional substructures, we can make educated predictions about its behavior.

Caption: Breakdown of this compound into its core substructures.

The Secondary Amine Core

The secondary amine functional group (-NH-) is the molecule's reactive and polar heart.[1]

-

Expertise & Causality: The lone pair of electrons on the nitrogen atom makes it basic, capable of accepting a proton (H+) to form a positively charged ammonium ion.[1][4] This is fundamentally important in a biological context, as the molecule's ionization state at physiological pH (~7.4) will dictate its solubility in aqueous media and its ability to interact with ionic residues in protein binding sites. Furthermore, the N-H bond allows the molecule to act as a hydrogen bond donor, a critical interaction for receptor binding and water solubility.[4][5][6][7]

The n-Propyl Substituent

This three-carbon alkyl chain is a non-polar, lipophilic (fat-loving) component.

-

Expertise & Causality: The propyl group increases the molecule's overall lipophilicity, as quantified by its LogP value. This property is crucial for its pharmacokinetic profile, influencing its ability to cross lipid-rich barriers like the blood-brain barrier and cell membranes. While seemingly simple, the length and nature of this alkyl chain can be systematically modified in drug design to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties.

The 4-Methylbenzyl Moiety

This is the most complex substructure, combining aromatic and aliphatic features.

-

Expertise & Causality: The benzyl group, a benzene ring attached to a CH₂ unit, is a common motif in medicinal chemistry.[8][9] The aromatic ring provides a flat, rigid scaffold capable of engaging in favorable π-π stacking or cation-π interactions within protein targets.[10] The methylene (CH₂) spacer, known as the "benzylic" position, provides conformational flexibility and is often a site of metabolic oxidation.[9] The para-methyl group (-CH₃) subtly modifies the electronic properties of the ring and can influence binding selectivity or block a potential site of metabolism. The incorporation of a benzyl moiety often serves to enhance efficacy and fine-tune pharmacokinetic profiles.[8][10]

Spectroscopic and Analytical Characterization Protocols

To confirm the identity and purity of this compound, a multi-technique analytical approach is required. The protocols described below represent a self-validating system, where each technique provides complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

Trustworthiness: This protocol is designed to separate the analyte from potential impurities and confirm its molecular weight and fragmentation pattern, providing two orthogonal points of identification.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Injection: Inject 1 µL of the prepared sample into the GC injector port, set to 250°C with a split ratio of 50:1.

-

Chromatographic Separation:

-

Column: Use a standard non-polar column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% Phenyl Methyl Siloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase temperature at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Expected Data & Interpretation:

-

Molecular Ion (M⁺): A peak at m/z 163, corresponding to the molecular weight of the compound.

-

Key Fragmentation: The most prominent fragmentation is expected to be benzylic cleavage, resulting in a stable tropylium ion or benzyl cation. Look for a strong peak at m/z 91 (C₇H₇⁺) and a peak at m/z 148 (loss of a methyl group).

Caption: A standardized workflow for the GC-MS analysis of the target compound.

Predicted Spectroscopic Data Summary

This table summarizes the expected signals from key spectroscopic techniques based on the known substructures.

| Technique | Substructure | Expected Signal / Observation |

| ¹H NMR | Aromatic Protons (C₆H₄) | ~7.1-7.3 ppm (multiplet, 4H) |

| Benzylic Protons (-CH₂-) | ~3.7 ppm (singlet, 2H) | |

| N-H Proton (-NH-) | Broad singlet, variable shift (~1-3 ppm) | |

| Propyl α-CH₂ (-NH-CH₂-) | ~2.5 ppm (triplet, 2H) | |

| Propyl β-CH₂ (-CH₂-CH₂-) | ~1.5 ppm (sextet, 2H) | |

| Propyl γ-CH₃ (-CH₂-CH₃) | ~0.9 ppm (triplet, 3H) | |

| Ar-CH₃ | ~2.3 ppm (singlet, 3H) | |

| ¹³C NMR | Aromatic Carbons | ~128-140 ppm (4 signals) |

| Benzylic Carbon (-CH₂-) | ~54 ppm | |

| Propyl α-C | ~50 ppm | |

| Propyl β-C | ~22 ppm | |

| Propyl γ-C | ~11 ppm | |

| Ar-CH₃ | ~21 ppm | |

| FT-IR | N-H Stretch (Secondary Amine) | ~3300-3500 cm⁻¹ (weak-medium, sharp) |

| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ (strong) | |

| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ (medium) |

Implications for Drug Development

The structural features of this compound make it an interesting scaffold for medicinal chemistry.

-

Structure-Activity Relationship (SAR) Platform: The molecule has three distinct points for chemical modification: the amine, the propyl chain, and the aromatic ring. This allows for systematic exploration of how changes to each part affect biological activity. For example, replacing the propyl group with other alkyl chains can modulate lipophilicity, while altering substituents on the benzyl ring can optimize target binding.

-

Pharmacophore Potential: The combination of a hydrogen bond donor/acceptor (amine), a hydrophobic region (propyl), and an aromatic feature (benzyl ring) constitutes a classic pharmacophore model for interacting with many biological targets.[10]

-

Metabolic Prediction: The benzylic carbon and the terminal methyl group of the propyl chain are likely primary sites for Phase I metabolism (oxidation) by cytochrome P450 enzymes. The para-methyl group on the aromatic ring could also undergo oxidation. Understanding these potential metabolic soft spots is critical for designing more stable and effective drug candidates.

Conclusion

This compound is a molecule whose properties are a direct and predictable consequence of its constituent parts. The secondary amine core provides polarity and a site for ionic interactions, the n-propyl group contributes to lipophilicity, and the 4-methylbenzyl moiety offers a platform for aromatic interactions and metabolic activity. The analytical workflows detailed herein provide a robust framework for its positive identification and purity assessment. This guide serves as a foundational document for scientists aiming to utilize, modify, or analyze this versatile chemical entity in a research and development setting.

References

- Vertex AI Search. (n.d.). Benzyl in Medicinal Chemistry: A Key Intermediate for Drug Discovery.

- Wikipedia. (n.d.). Amine.

- Grokipedia. (n.d.). Benzyl group.

- Chemistry LibreTexts. (2024). Physical Properties of Amines.

- JoVE. (2023). Physical Properties of Amines.

- Lumen Learning. (n.d.). Properties of amines.

- Open Library Publishing Platform. (n.d.). Amines – Physical Properties.

- Wikipedia. (n.d.). Benzyl group.

- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.

- chemeurope.com. (n.d.). Benzyl.

- PubChem. (n.d.). N-(4-Piperidin-1-ylbenzyl)-N-Propylamine.

- PubChem. (n.d.). N-benzyl--methylpropylamine.

- PubChem. (n.d.). N-Methyl-4-methylbenzylamine.

- PubChem. (n.d.). N-Propylbenzylamine.

- Sigma-Aldrich. (n.d.). 4-Methylbenzylamine 97%.

Sources

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. N-benzyl--methylpropylamine | C11H17N | CID 12446306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-4-methylbenzylamine | C9H13N | CID 2794640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Physical Properties of Amines [jove.com]

- 7. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. nbinno.com [nbinno.com]

- 9. grokipedia.com [grokipedia.com]

- 10. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to N-(4-methylbenzyl)-N-propylamine: In-Depth Analysis of NMR, IR, and MS Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for the secondary amine, N-(4-methylbenzyl)-N-propylamine. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a deeper understanding of the underlying principles that govern the spectroscopic behavior of this molecule. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for researchers engaged in the synthesis, characterization, and application of related compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the chemical structure of this compound is presented below with a standardized atom numbering system. This convention will be used throughout the guide for spectral assignments.

Figure 1. Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the anisotropic effect of the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| H-3 | ~ 0.9 | Triplet | 3H | Located on the terminal methyl group of the propyl chain, it will be a triplet due to coupling with the adjacent CH₂ group (H-2). |

| H-2 | ~ 1.5 | Sextet | 2H | The methylene protons of the propyl group will be split by both the terminal CH₃ and the adjacent CH₂-N protons, resulting in a complex multiplet, likely a sextet. |

| H-1 | ~ 2.5 | Triplet | 2H | These protons are on the carbon adjacent to the nitrogen, causing a downfield shift. They will appear as a triplet due to coupling with the H-2 protons. |

| H-4' | ~ 3.7 | Singlet | 2H | The benzylic protons are adjacent to the nitrogen and the aromatic ring, resulting in a significant downfield shift. They are expected to be a singlet as there are no adjacent protons to couple with. |

| Aromatic (H-2', H-6') | ~ 7.2 | Doublet | 2H | These aromatic protons are ortho to the benzylic group and will appear as a doublet due to coupling with the meta protons. |

| Aromatic (H-3', H-5') | ~ 7.1 | Doublet | 2H | These aromatic protons are meta to the benzylic group and will appear as a doublet due to coupling with the ortho protons. |

| Ar-CH₃ (H-7') | ~ 2.3 | Singlet | 3H | The methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the aromatic signals. |

| N-H | ~ 1.0 - 2.0 | Broad Singlet | 1H | The proton on the nitrogen atom often appears as a broad singlet and its chemical shift can vary depending on solvent and concentration. It may not show clear coupling.[1] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C-3 | ~ 12 | The terminal methyl carbon of the propyl group, appearing in the upfield aliphatic region. |

| C-2 | ~ 23 | The central methylene carbon of the propyl group. |

| C-1 | ~ 52 | The methylene carbon bonded to the nitrogen, shifted downfield due to the electronegativity of nitrogen.[2] |

| C-7' | ~ 21 | The methyl carbon attached to the aromatic ring. |

| C-4' | ~ 55 | The benzylic carbon, shifted downfield by both the nitrogen and the aromatic ring. |

| C-3', C-5' | ~ 129 | Aromatic carbons meta to the benzylic group. |

| C-2', C-6' | ~ 129.5 | Aromatic carbons ortho to the benzylic group. |

| C-1' | ~ 137 | The quaternary aromatic carbon attached to the benzylic group. |

| C-4' (aromatic) | ~ 138 | The quaternary aromatic carbon attached to the methyl group. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe to the CDCl₃ lock signal to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its secondary amine and aromatic functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |

| 3300 - 3500 | N-H Stretch | Weak to Medium | Characteristic of a secondary amine. This band is often broad due to hydrogen bonding.[3] |

| 3000 - 3100 | Aromatic C-H Stretch | Medium | Indicates the presence of C-H bonds on the aromatic ring. |

| 2850 - 3000 | Aliphatic C-H Stretch | Strong | Arises from the C-H bonds in the propyl and methylbenzyl groups. |

| 1600, 1450 | C=C Stretch (Aromatic) | Medium | Characteristic of the carbon-carbon double bonds within the aromatic ring. |

| 1000 - 1250 | C-N Stretch | Medium | Corresponds to the stretching vibration of the carbon-nitrogen bond.[4] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₇N) is 163.26 g/mol . Therefore, the molecular ion peak is expected at m/z = 163 . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[5]

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of a bond alpha to the nitrogen atom.[6]

-

Loss of an ethyl radical (•CH₂CH₃) from the propyl group would result in a fragment at m/z = 134 .

-

Loss of a propyl radical (•CH₂CH₂CH₃) would lead to a fragment at m/z = 120 .

-

-

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen is also a favorable process, leading to the formation of the stable tropylium ion.

-

This would result in a prominent peak at m/z = 91 .

-

-

Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup (Gas Chromatography):

-

Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).

-

Set the injector temperature to 250°C.

-

Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure separation of the analyte from any impurities.

-

-

Instrument Setup (Mass Spectrometry):

-

Use an electron ionization (EI) source.

-

Set the ionization energy to the standard 70 eV.

-

Scan a mass range of m/z 40 to 400.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The mass spectrometer will record spectra continuously as compounds elute from the GC column.

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The principles of spectral interpretation discussed herein are broadly applicable to the characterization of other secondary amines and related aromatic compounds.

References

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Whitman People. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 4. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility and Stability of N-(4-methylbenzyl)-N-propylamine

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of N-(4-methylbenzyl)-N-propylamine. Intended for researchers, chemists, and drug development professionals, this document outlines detailed experimental protocols grounded in established scientific principles and regulatory standards. We delve into the theoretical underpinnings of the compound's expected physicochemical behavior, present systematic methodologies for its empirical determination, and describe the design of robust stability studies, including forced degradation, in accordance with international guidelines. The protocols are designed to be self-validating, ensuring data integrity and reproducibility. This guide serves as a foundational resource for enabling the successful formulation and development of products containing this compound.

Introduction: The Imperative for Physicochemical Characterization

This compound is a secondary amine featuring both an aromatic (4-methylbenzyl) and an aliphatic (propyl) substituent on the nitrogen atom. Understanding the solubility and stability of such a molecule is a critical prerequisite for its application in pharmaceuticals, agrochemicals, and other fields. Solubility directly influences bioavailability and the choice of formulation vehicle, while stability dictates storage conditions, shelf-life, and the potential emergence of degradants that could impact safety and efficacy.

This guide provides the scientific rationale and actionable protocols to thoroughly characterize this compound. By synthesizing established methodologies for amine analysis with the rigorous framework of regulatory stability testing guidelines, we present a holistic approach to generating the foundational data required for advanced development.

Molecular Structure and Properties

-

IUPAC Name: N-(4-methylbenzyl)-N-propylpropan-1-amine

-

Molecular Formula: C₁₁H₁₇N

-

Molecular Weight: 163.26 g/mol

-

Structure:

A visual representation of the molecule is essential for understanding its chemical properties.

The presence of a basic secondary amine nitrogen, a nonpolar propyl group, and a moderately nonpolar 4-methylbenzyl group suggests a compound with limited aqueous solubility under neutral conditions but enhanced solubility in acidic media due to salt formation.[1][2]

Solubility Profile: A Quantitative and Qualitative Assessment

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its formulation pathway. The following sections detail a systematic approach to characterizing the solubility of this compound in various relevant media.

Theoretical Considerations: The Role of pH

Amines are organic bases.[1] The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a positively charged ammonium salt. This ionization dramatically increases the polarity of the molecule and, consequently, its solubility in polar solvents like water. Therefore, this compound is expected to exhibit significantly higher solubility in acidic aqueous solutions (e.g., pH 1-3) compared to neutral or basic solutions.

Experimental Protocol for Solubility Determination

This protocol describes a standard equilibrium solubility shake-flask method.

Objective: To determine the approximate solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound

-

Volumetric flasks, scintillation vials

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method.

-

Solvents: Purified Water, 0.1 N HCl, pH 7.4 Phosphate Buffer, Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO).

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of each test solvent to its respective vial.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.

-

Carefully withdraw an aliquot from the supernatant, avoiding any solid material.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into an HPLC vial. The first few drops should be discarded to saturate the filter.

-

Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC assay.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.

Data Presentation: Predicted Solubility Profile

The following table summarizes the expected solubility classification based on the structure of this compound. Empirical data from the protocol above should be used to populate such a table.

| Solvent System | Expected Solubility Classification | Rationale |

| Purified Water (pH ~7) | Sparingly Soluble to Insoluble | The molecule's significant nonpolar character from the benzyl and propyl groups limits aqueous solubility. |

| 0.1 N HCl (aq) | Soluble | The basic amine is protonated to form a highly polar and water-soluble ammonium salt.[2][3] |

| pH 7.4 Phosphate Buffer | Slightly Soluble | Limited solubility is expected, similar to that in pure water. |

| Ethanol | Freely Soluble | The compound's organic nature allows for favorable interactions with the alcohol solvent. |

| Propylene Glycol | Soluble | A common organic co-solvent capable of dissolving moderately nonpolar compounds. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of compounds. |

Visualization: Solubility Testing Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability and Degradation Pathways

Stability testing is a cornerstone of drug development, providing critical evidence on how the quality of a substance varies over time under the influence of environmental factors.[4][5] This section outlines a comprehensive strategy for assessing the intrinsic stability of this compound through forced degradation and long-term studies.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a substance by exposing it to conditions more severe than those used for long-term testing.[6][7][8] These studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6]

Core Principle: A single batch of this compound will be subjected to various stress conditions. The goal is to achieve 5-20% degradation of the active substance to ensure that primary degradation products are formed without excessive secondary degradation.

3.1.1 Protocol: Acid and Base Hydrolysis

-

Procedure: Prepare solutions of the compound (~1 mg/mL) in 0.1 N HCl and 0.1 N NaOH. Maintain a parallel solution in purified water as a control.

-

Conditions: Store samples at an elevated temperature (e.g., 60°C) and analyze at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

-

Causality: While amines are generally stable to hydrolysis, extreme pH and heat can promote degradation.[9] This tests the molecule's stability in conditions simulating the gastrointestinal tract or accidental exposure to acidic/basic environments.

3.1.2 Protocol: Oxidative Degradation

-

Procedure: Prepare a solution of the compound (~1 mg/mL) in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Conditions: Store the sample at room temperature and protect it from light. Analyze at frequent intervals (e.g., 0, 1, 4, 8 hours) due to the potentially rapid nature of oxidation.

-

Causality: The secondary amine and the benzylic carbon are potential sites for oxidation.[6][9] The nitrogen can be oxidized to an N-oxide or hydroxylamine, while the benzylic position is susceptible to oxidation. This stress test is crucial for a molecule with these functional groups.

3.1.3 Protocol: Thermal Degradation

-

Procedure: Store the solid compound in a controlled temperature and humidity chamber.

-

Conditions: Expose the sample to dry heat (e.g., 70°C) and high humidity (e.g., 70°C / 75% RH) for a defined period (e.g., 1-2 weeks).[6]

-

Causality: This protocol assesses the intrinsic thermal stability of the molecule and its sensitivity to moisture at elevated temperatures, simulating potential excursions during shipping or storage.[4]

3.1.4 Protocol: Photostability

-

Procedure: Expose the solid compound and a solution of the compound to a calibrated light source according to ICH Q1B guidelines. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Conditions: The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Causality: The aromatic ring system can absorb UV light, potentially leading to photodegradation. This test is mandatory to determine if the compound requires light-resistant packaging.

Long-Term and Accelerated Stability Study Design

The purpose of formal stability testing is to establish a re-test period or shelf-life and recommend storage conditions.[4] The study should be conducted on at least one batch of the API, packaged in a container that simulates the proposed storage and distribution system.[5]

3.2.1 Protocol: ICH Stability Study

-

Procedure: Store aliquots of this compound in appropriate containers under the conditions specified in the table below.

-

Analysis: At each time point, the samples should be tested for appearance, assay, and degradation products using a validated stability-indicating analytical method.

-

Testing Frequency: For long-term studies, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][5][10] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[4][5][10]

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |

| (Note: Intermediate testing is only required if a significant change occurs during accelerated testing. Conditions are based on ICH Q1A(R2) guidelines.) |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active substance and the increase in degradation products.[10] A reverse-phase HPLC method with UV detection is typically the method of choice.

Key Method Attributes:

-

Specificity: The method must resolve the parent peak from all potential degradation products, process impurities, and excipients. This is confirmed during forced degradation studies by assessing peak purity.

-

Linearity, Accuracy, Precision: The method must demonstrate these characteristics across a defined concentration range.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): These must be established for all known degradation products.

-

Robustness: The method's performance should be unaffected by small, deliberate variations in parameters like pH, mobile phase composition, and temperature.

Visualization: Overall Stability Testing Strategy

Caption: Strategy for Comprehensive Stability Assessment.

Conclusion and Forward Outlook

This guide has detailed a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. The successful execution of these protocols will yield a comprehensive data package that elucidates the compound's fundamental physicochemical properties. This knowledge is not merely academic; it is the essential foundation for de-risking development, enabling rational formulation design, establishing appropriate storage and handling procedures, and ensuring the final product's quality, safety, and efficacy. The methodologies presented herein are grounded in established principles and global regulatory standards, ensuring that the data generated is reliable, reproducible, and fit for purpose in a regulated development environment.

References

- Food and Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Slideshare. (n.d.).

- Pharmacy Board of Sierra Leone. (n.d.). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- National Institutes of Health. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

- World Health Organization. (2018, September 30). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Saudi Food and Drug Authority. (2022, August 22). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.

- PharmaTutor. (2014, April 15).

- Unknown. (n.d.). Amine Unknowns.

- IS MUNI. (n.d.).

- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.

- Unknown. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.

- ResearchGate. (2021, January). of degradation products of some common amines determined by the different methods of GC.

- lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture.

- Unknown. (2025, August 8).

- Nelson Labs. (n.d.).

- MedCrave online. (2016, December 14).

Sources

- 1. chemhaven.org [chemhaven.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. embibe.com [embibe.com]

- 4. fdaghana.gov.gh [fdaghana.gov.gh]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. pharmatutor.org [pharmatutor.org]

- 7. nelsonlabs.com [nelsonlabs.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

Technical Guide: N-(4-methylbenzyl)-N-propylamine - A Scaffolding for Novel Therapeutic Discovery

Prepared by: Gemini, Senior Application Scientist

Executive Summary

N-(4-methylbenzyl)-N-propylamine is a secondary amine whose therapeutic potential remains largely unexplored. Its structure, however, which combines a substituted benzylamine core with an N-propyl group, places it within a class of compounds known for significant biological activity. This guide synthesizes data from analogous structures to propose high-potential research applications for this molecule. We present two primary investigative pathways: its potential as a selective Monoamine Oxidase B (MAO-B) inhibitor for neurodegenerative diseases and as a novel antimicrobial agent. This document provides the strategic rationale, detailed experimental workflows, and step-by-step protocols to empower researchers to unlock the therapeutic promise of this compound.

Introduction: The Scientific Rationale for Investigating this compound

The N-benzylamine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active molecules.[1][2] The specific structure of this compound presents a compelling case for investigation.

-

The Benzylamine Core: The benzylamine moiety is a well-established pharmacophore. It is recognized as a substrate for crucial enzymes like monoamine oxidases (MAO).[3][4] Modifications to this core have yielded potent inhibitors for various enzymes.

-

The 4-Methylbenzyl Group: The methyl group at the para-position of the benzene ring increases lipophilicity. This modification can enhance membrane permeability and influence how the molecule fits into the active site of a target protein.

-

The N-Propyl Group: The propyl group attached to the nitrogen atom further modulates the molecule's steric and electronic properties, which can be critical for achieving selectivity and potency for a specific biological target.

Based on these structural features and extensive literature on related compounds, we hypothesize that this compound is a prime candidate for development in two key therapeutic areas.

Proposed Research Application I: Selective MAO-B Inhibition for Neurodegenerative Disorders

Mechanistic Hypothesis

Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme responsible for the degradation of key neurotransmitters, particularly dopamine.[5][6] Inhibitors of MAO-B are effective in the treatment of Parkinson's Disease and have potential applications in Alzheimer's Disease.[3][6] The structure of this compound bears a resemblance to known MAO-B substrates like benzylamine and selective inhibitors such as selegiline.[4] We hypothesize that the specific combination of the 4-methylbenzyl and N-propyl groups will allow the compound to bind with high affinity and selectivity to the active site of MAO-B, preventing the breakdown of dopamine and offering a neuroprotective effect.

Experimental Workflow: From In Silico to In Vitro Validation

A phased approach is recommended to efficiently evaluate the potential of this compound as a MAO-B inhibitor.

Caption: Workflow for MAO-B Inhibitor Discovery.

Detailed Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay

This protocol is adapted from standard fluorometric assays used for high-throughput screening.[5] The principle relies on detecting hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorogenic probe like Amplex® Red.

Materials:

-